molecular formula C14H10N4 B3361459 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile CAS No. 919785-68-5

5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile

Cat. No.: B3361459
CAS No.: 919785-68-5
M. Wt: 234.26 g/mol
InChI Key: OEXBODACIXZJOM-UHFFFAOYSA-N
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Description

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyridazine derivatives also have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring. Pyridazine is a six-membered ring with two adjacent nitrogen atoms . The specific molecular structure of “5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile” would be a combination of these structures with additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving indole and pyridazine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.

Mechanism of Action

The mechanism of action of indole and pyridazine derivatives can vary widely depending on their specific structures and the biological targets they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile”.

Future Directions

Indole and pyridazine derivatives are areas of active research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents.

Properties

IUPAC Name

5-(2-methyl-1H-indol-3-yl)pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-9-14(11-4-2-3-5-13(11)18-9)12-8-17-16-7-10(12)6-15/h2-5,7-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXBODACIXZJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CN=NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30843609
Record name 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30843609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919785-68-5
Record name 5-(2-Methyl-1H-indol-3-yl)pyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30843609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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